
(5-Methoxyisoquinolin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxyisoquinolin-1-yl)methanamine is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by a methoxy group attached to the isoquinoline ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxyisoquinolin-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methoxylation: The isoquinoline undergoes methoxylation to introduce the methoxy group at the 5-position. This can be achieved using methanol and a suitable catalyst under controlled conditions.
Aminomethylation: The methoxyisoquinoline is then subjected to aminomethylation, where a methanamine group is introduced. This step often involves the use of formaldehyde and ammonia or a primary amine under acidic or basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (5-Methoxyisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(5-Methoxyisoquinolin-1-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (5-Methoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(4,5,6-Trimethoxyindan-1-yl)methanamine: A mescaline analogue with higher affinity and potency at the 5-HT2A receptor.
Methenamine: A heterocyclic compound used as a urinary tract antiseptic.
Uniqueness: (5-Methoxyisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and the aminomethyl group contribute to its versatility in various applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(5-methoxyisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12/h2-6H,7,12H2,1H3 |
InChI Key |
XFQKAHWTDRPLDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)
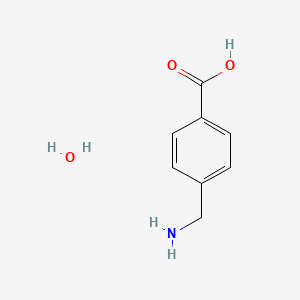

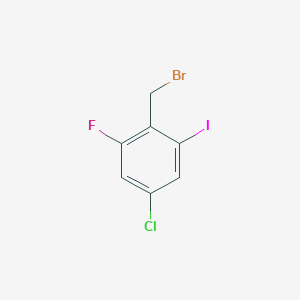
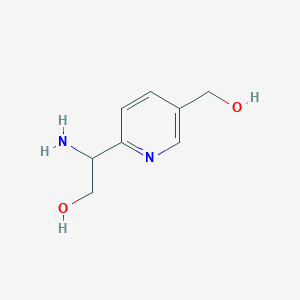


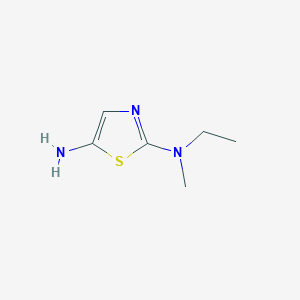
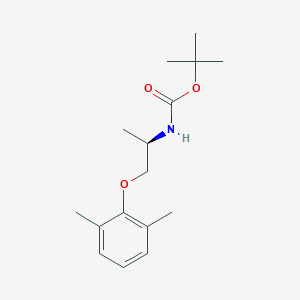
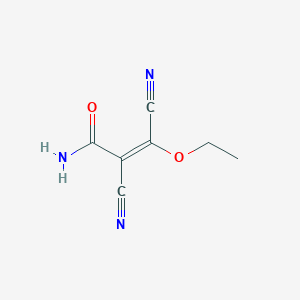
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)
